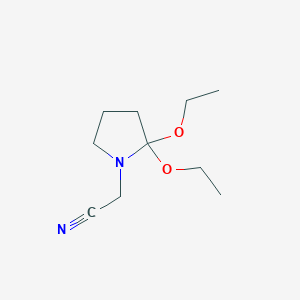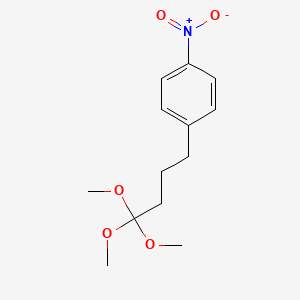
3-(But-2-yn-1-yl)benzaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(But-2-yn-1-yl)benzaldehyde is an organic compound featuring a benzene ring substituted with an aldehyde group and a but-2-yn-1-yl group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-(But-2-yn-1-yl)benzaldehyde typically involves the alkylation of benzaldehyde with a but-2-yn-1-yl halide under basic conditions. The reaction can be carried out using a strong base such as sodium hydride or potassium tert-butoxide in an aprotic solvent like dimethyl sulfoxide (DMSO) or tetrahydrofuran (THF). The reaction proceeds via a nucleophilic substitution mechanism, where the aldehyde group remains intact while the but-2-yn-1-yl group is introduced at the benzylic position .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as distillation or recrystallization are employed to obtain the desired compound in high purity.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form corresponding carboxylic acids or benzoic acid derivatives.
Common Reagents and Conditions:
Oxidation: KMnO4 in acidic or basic medium, CrO3 in acetic acid.
Reduction: NaBH4 in methanol or ethanol, LiAlH4 in ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed:
Oxidation: Benzoic acid derivatives.
Reduction: Benzyl alcohol derivatives.
Substitution: Various substituted benzaldehyde derivatives depending on the nucleophile used.
Scientific Research Applications
3-(But-2-yn-1-yl)benzaldehyde has several applications in scientific research:
Mechanism of Action
The mechanism of action of 3-(But-2-yn-1-yl)benzaldehyde in chemical reactions involves the interaction of its functional groups with various reagents. The aldehyde group can participate in nucleophilic addition reactions, while the but-2-yn-1-yl group can undergo nucleophilic substitution or addition reactions . The molecular targets and pathways involved depend on the specific reaction conditions and reagents used.
Comparison with Similar Compounds
Benzaldehyde: Lacks the but-2-yn-1-yl group, making it less reactive in certain substitution reactions.
4-(3-Hydroxy-3-methylbut-1-yn-1-yl)benzaldehyde: Contains a hydroxyl group, which can participate in additional hydrogen bonding and reactivity.
2-(But-3-en-1-yn-1-yl)benzaldehyde: Similar structure but with a different position of the alkyne group, affecting its reactivity and applications.
Uniqueness: 3-(But-2-yn-1-yl)benzaldehyde is unique due to the presence of both an aldehyde group and a but-2-yn-1-yl group, which allows it to participate in a wide range of chemical reactions. This dual functionality makes it a versatile compound in organic synthesis and industrial applications .
Properties
CAS No. |
90834-38-1 |
|---|---|
Molecular Formula |
C11H10O |
Molecular Weight |
158.20 g/mol |
IUPAC Name |
3-but-2-ynylbenzaldehyde |
InChI |
InChI=1S/C11H10O/c1-2-3-5-10-6-4-7-11(8-10)9-12/h4,6-9H,5H2,1H3 |
InChI Key |
NUYNYTIZEHZVHV-UHFFFAOYSA-N |
Canonical SMILES |
CC#CCC1=CC(=CC=C1)C=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2,5,11-Trimethyl-6H-pyrido[4,3-b]carbazol-2-ium chloride](/img/structure/B14363623.png)

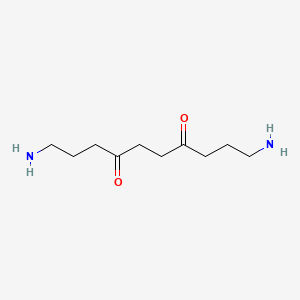

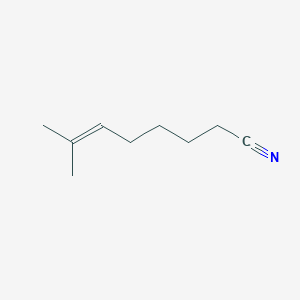
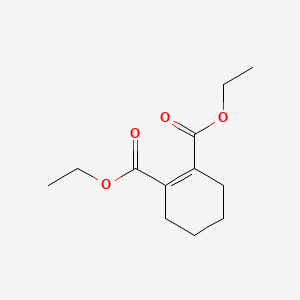
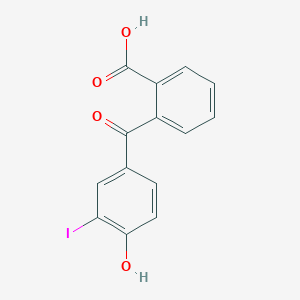
![3,4-Dimethyl-1-[(pentylsulfanyl)methyl]pyridin-1-ium chloride](/img/structure/B14363657.png)

![N-[(3-Amino-2-hydroxy-5-methylphenyl)methyl]acetamide](/img/structure/B14363669.png)
![1-Methyl-2-[2-(thiophen-2-yl)ethenyl]-1H-pyrrole](/img/structure/B14363673.png)
